methyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate
Overview
Description
Methyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0: 2,6 .0 8,10 ]dodec-11-en-4-yl)benzoate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of polycyclic compounds and has shown potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoate typically involves multiple steps, starting with the formation of the core tetracyclic structure followed by the introduction of the benzoate group. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the tetracyclic core.
Oxidation Reactions: Oxidation steps are often employed to introduce oxygen functionalities into the molecule.
Esterification: The final step usually involves esterification to attach the benzoate group.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Oxidation reactions are crucial in the synthesis of this compound, often involving oxidizing agents like potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions may be used to adjust the oxidation state of certain intermediates.
Substitution Reactions: Substitution reactions are employed to introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium(VI) oxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation Products: Various oxidized intermediates.
Reduction Products: Reduced intermediates.
Substitution Products: Functionalized derivatives of the core structure.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: It has been studied for its potential biological activity, including antiviral properties.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of viral infections.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism by which methyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoate exerts its effects is still under investigation. it is believed to involve interactions with specific molecular targets and pathways, potentially interfering with viral replication processes.
Comparison with Similar Compounds
1-Aryl-3-(3,5-dioxo-4-azatetracyclo[5.3.2.0: 2,6 .0 8,10 ]dodec-11-en-4-yl)urea derivatives: These compounds have been studied for their antiviral activity.
N-[(3,5-Dioxo-4-azatetracyclo[5.3.2.0: 2,6 .0 8,10 ]dodec-11-en-4-yl)methyl]-N-(4-ethylphenyl)-2,2,2-trifluoroacetamide: Another derivative with potential biological activity[_{{{CITATION{{{_2{N-(3,5-Dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl ....
Uniqueness: Methyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoate stands out due to its unique structural features and potential applications in antiviral research. Its complex molecular architecture allows for diverse chemical modifications, making it a valuable compound in scientific research.
Properties
IUPAC Name |
methyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-24-19(23)9-3-2-4-10(7-9)20-17(21)15-11-5-6-12(14-8-13(11)14)16(15)18(20)22/h2-7,11-16H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQUGKLWSURPCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2C(=O)C3C4C=CC(C3C2=O)C5C4C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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